molecular formula C23H20N2O4 B354566 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid CAS No. 940459-88-1

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid

Cat. No.: B354566
CAS No.: 940459-88-1
M. Wt: 388.4g/mol
InChI Key: GVUZXHMPXKIQAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of an amide bond between 3-phenylpropanoic acid and aniline derivatives. This is followed by a coupling reaction with benzoic acid derivatives under specific conditions such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted amides or anilines .

Scientific Research Applications

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity.

Biological Activity

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid, also known by its CAS Number 940459-88-1, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interactions within biological systems, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C23_{23}H20_{20}N2_2O4_4, with a molecular weight of approximately 388.43 g/mol. The structure includes a benzoic acid moiety linked to an aniline derivative, which is further substituted with a phenylpropanoyl group. This structural complexity may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC23_{23}H20_{20}N2_2O4_4
Molecular Weight388.43 g/mol
CAS Number940459-88-1
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that benzoic acid derivatives, including this compound, exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various studies have highlighted the antimicrobial potential of benzoic acid derivatives against bacteria and fungi. For instance, compounds similar in structure have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : The compound's ability to inhibit cell proliferation has been explored, particularly in cancer research. Similar benzoic acid derivatives have demonstrated cytotoxic effects on cancer cell lines .
  • Proteostasis Modulation : Recent studies suggest that benzoic acid derivatives can enhance the activity of proteostasis networks, particularly the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This modulation is crucial for maintaining cellular homeostasis and could have implications in aging and neurodegenerative diseases .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoic acid derivatives found that compounds with similar structural features to this compound exhibited significant antibacterial activity. For example, derivatives showed comparable effectiveness to conventional antibiotics against Gram-positive bacteria .

Antiproliferative Studies

In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cells. For instance, one study reported that a closely related compound activated caspase pathways, leading to increased cell death in cancerous cell lines .

Proteostasis Network Modulation

The compound's influence on proteostasis was investigated through in silico studies and cell-based assays. Results indicated that it could act as a modulator of the proteasome and lysosomal pathways, enhancing protein degradation mechanisms essential for cellular health .

Properties

IUPAC Name

2-[[3-(3-phenylpropanoylamino)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUZXHMPXKIQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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